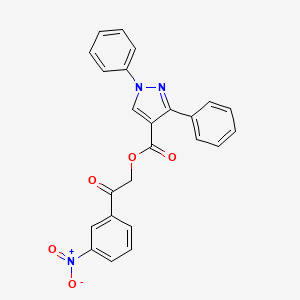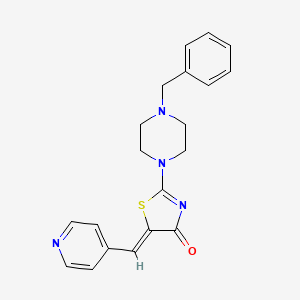![molecular formula C22H21N5O4S2 B10878687 (2E)-N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide](/img/structure/B10878687.png)
(2E)-N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-(4-methylphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(6-METHOXY-4-PYRIMIDINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-METHOXY-4-PYRIMIDINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the methoxy group. Subsequent steps involve the formation of the acrylamide moiety and the sulfonamide linkage. Common reagents used in these reactions include methanol, acyl chlorides, and sulfonyl chlorides. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(6-METHOXY-4-PYRIMIDINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use as an antimicrobial or anticancer agent.
Industry: Applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of N1-(6-METHOXY-4-PYRIMIDINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes by binding to active sites or altering protein conformation. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.
Uniqueness
N~1~-(6-METHOXY-4-PYRIMIDINYL)-4-[({[3-(4-METHYLPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-1-BENZENESULFONAMIDE stands out due to its complex structure, which may confer unique biological activities and chemical properties
Properties
Molecular Formula |
C22H21N5O4S2 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
(E)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H21N5O4S2/c1-15-3-5-16(6-4-15)7-12-20(28)26-22(32)25-17-8-10-18(11-9-17)33(29,30)27-19-13-21(31-2)24-14-23-19/h3-14H,1-2H3,(H,23,24,27)(H2,25,26,28,32)/b12-7+ |
InChI Key |
PKTIZEOEIIBUBF-KPKJPENVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-4-{1-[(4-fluorophenyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878612.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10878616.png)
![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)
![7-benzyl-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878632.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878640.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10878646.png)


![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10878654.png)

![N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B10878658.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B10878660.png)
![3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10878661.png)
![Methyl 7-(3-methoxyphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10878678.png)
